2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one
Description
This compound belongs to the chromenone family, characterized by a bicyclic framework comprising a benzopyran core. Key structural features include:
- Chromenone backbone: A 6,8-dihydro-4H-chromen-5-one system with 7,7-dimethyl substituents, contributing to conformational rigidity.
- Substituents: 4-Chlorophenyl group at position 4, introducing electron-withdrawing effects. Amino group at position 2, enabling intermolecular interactions.
Properties
IUPAC Name |
2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4S/c1-23(2)12-17(26)20-18(13-23)29-22(25)21(19(20)14-8-10-15(24)11-9-14)30(27,28)16-6-4-3-5-7-16/h3-11,19H,12-13,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBOQOWNYVCVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one is a member of the chromenone family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, focusing on its anticancer and antifungal properties.
Synthesis and Structural Characteristics
The synthesis of chromenone derivatives typically involves various chemical reactions such as Mannich reactions or multi-component reactions. For instance, similar compounds have been synthesized using a three-component reaction approach that yields derivatives with potential pharmacological activities . The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that chromenone derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown activity against various cancer cell lines. Research has documented that certain chromene derivatives are more effective than standard chemotherapeutic agents like cisplatin in inhibiting cell growth in lung (SK-LU-1) and prostate (PC-3) cancer cell lines .
Table 1: Anticancer Activity of Chromenone Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Reference |
|---|---|---|---|---|
| 2-amino-3-(benzenesulfonyl)... | SK-LU-1 | < 10 | Cisplatin | |
| 2-amino-3-cyano-4H-chromenes | PC-3 | < 5 | Topotecan | |
| 4a–o | Various | < 15 | Fluconazole |
Antifungal Activity
In addition to anticancer properties, chromenones have also been evaluated for their antifungal activities. Studies show that these compounds exhibit potent antifungal effects against several Candida strains, with minimum inhibitory concentrations (MIC) comparable to fluconazole . This dual activity makes them promising candidates for further development in treating fungal infections.
Table 2: Antifungal Activity Against Candida Strains
| Compound | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-amino-3-(benzenesulfonyl)... | Candida albicans | < 10 | |
| 4a–o | Candida glabrata | < 15 | |
| 6a–h | Candida krusei | < 20 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes such as topoisomerase and cytochrome P450. These enzymes are vital for DNA replication and cellular metabolism in both cancerous and fungal cells. Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes, leading to their inhibition and subsequent cell death .
Case Studies
A notable case study involved the evaluation of a series of chromene derivatives where researchers reported on their cytotoxicity against human cancer cell lines. The study concluded that specific modifications in the chromene structure could enhance biological activity significantly .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues Identified
The primary analogue for comparison is 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one (hereafter referred to as the "bromo analogue") . Additional sulfonyl-containing compounds, such as perfluorinated benzenesulfonyl derivatives (e.g., sodium [(heptadecafluorooctyl)oxy]benzenesulfonate), provide context for benzenesulfonyl group behavior .
Structural and Functional Differences
Table 1: Key Structural Comparisons
Electronic and Steric Effects
- 4-Chlorophenyl vs.
- Benzenesulfonyl vs. Nitro Group: The sulfonyl group (–SO₂C₆H₅) in the target compound is bulkier and more polar than the nitro group (–NO₂) in the bromo analogue. This difference may enhance solubility in polar solvents and stabilize crystal lattices via stronger dipole-dipole interactions .
Hydrogen Bonding and Crystal Packing
- Target Compound: The amino and sulfonyl groups can form N–H···O=S and C–H···O interactions, creating layered or helical packing motifs. The sulfonyl group’s tetrahedral geometry may promote diverse H-bonding networks compared to planar nitro groups .
- Bromo Analogue: Exhibits an S(6) intramolecular ring via N–H···O bonding and intermolecular N–H···O interactions that stabilize hexagonal crystal packing. The methylamino group’s reduced H-bond donor capacity (vs. –NH₂) limits network complexity .
- Perfluorinated Analogues : Fluorinated chains dominate packing via hydrophobic interactions, reducing reliance on H-bonding. This contrasts sharply with the target compound’s polarity-driven lattice .
Q & A
Q. How can synthesis conditions be optimized for high-yield production of the compound?
- Methodological Answer : Begin with a one-pot multicomponent reaction under reflux conditions. Use 4-chlorobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, benzenesulfonamide, and a catalytic amount of L-proline in ethanol. Monitor reaction progress via TLC and optimize temperature (e.g., 80–90°C) and molar ratios (1:1:1 for aldehyde, diketone, and sulfonamide) to enhance yield. Recrystallize the crude product using a DCM/hexane mixture to obtain pure crystals .
Q. What spectroscopic and crystallographic techniques confirm the molecular structure post-synthesis?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.1–3.5 ppm). IR spectroscopy validates functional groups (e.g., C=O stretch at ~1700 cm) .
- Crystallography : Collect single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure via direct methods in SHELXS-97 and refine using SHELXL-97. Validate geometry with WinGX/PLATON, ensuring R < 0.05 and wR < 0.12 .
Advanced Research Questions
Q. How are anisotropic displacement parameters resolved during crystallographic refinement?
- Methodological Answer :
In SHELXL, apply the
ANIScommand to model anisotropic thermal motion for non-hydrogen atoms. Use restraints (e.g.,SIMU,DELU) to stabilize refinement for disordered regions. Validate displacement ellipsoids using ORTEP for Windows, ensuring eigenvalues align with thermal motion trends. Cross-check with Hirshfeld surface analysis to detect outliers .
Q. How can hydrogen bonding patterns be analyzed using graph-set notation?
- Methodological Answer : Identify all N–H···O and C–H···O interactions in the crystal structure. Classify motifs using Etter’s graph-set notation:
Q. How are solvent region ambiguities addressed in crystal packing analysis?
- Methodological Answer :
For disordered solvent molecules, apply the SQUEEZE routine in PLATON to subtract electron density contributions. Use the
ISORrestraint in SHELXL to model isotropic displacement for solvent atoms. Validate the void volume (e.g., 800 Å per unit cell) and confirm via thermogravimetric analysis (TGA) to quantify solvent loss .
Q. How can contradictions between experimental data and computational models be resolved?
- Methodological Answer : Perform iterative analysis:
- Step 1 : Cross-validate DFT-optimized geometry (e.g., Gaussian09/B3LYP/6-311++G(d,p)) with experimental bond lengths/angles (RMSD < 0.02 Å).
- Step 2 : Reconcile vibrational frequency discrepancies by scaling computed IR peaks (factor: 0.9614).
- Step 3 : Use Hirshfeld atom refinement (HAR) to resolve electron density mismatches in X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
